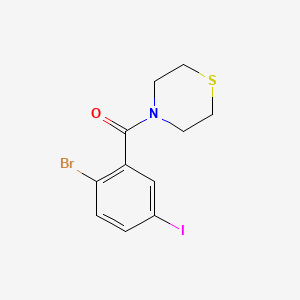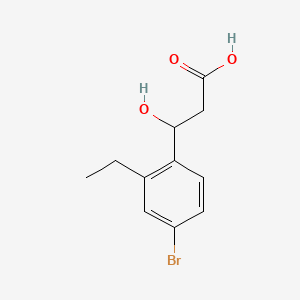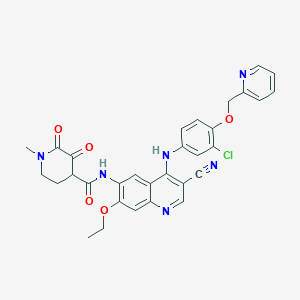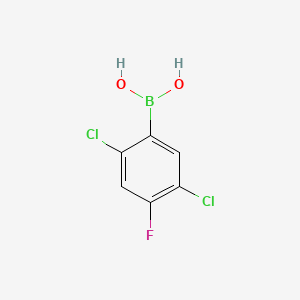![molecular formula C14H19N3O2 B14761994 N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Alkylation: The nitrated indole is then alkylated with ethylamine to introduce the ethyl group at the nitrogen atom.
Methylation: Finally, the compound is methylated at the 7-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of indole derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine involves its interaction with various molecular targets in the body. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in biological pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-N-[(5-nitro-1H-indol-3-yl)methyl]ethanamine: Lacks the methyl group at the 7-position.
N-ethyl-N-[(7-methyl-1H-indol-3-yl)methyl]ethanamine: Lacks the nitro group at the 5-position.
N-ethyl-N-[(5-methyl-1H-indol-3-yl)methyl]ethanamine: Has a methyl group at the 5-position instead of a nitro group.
Uniqueness
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine is unique due to the presence of both the nitro group at the 5-position and the methyl group at the 7-position. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
Molekularformel |
C14H19N3O2 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H19N3O2/c1-4-16(5-2)9-11-8-15-14-10(3)6-12(17(18)19)7-13(11)14/h6-8,15H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
BSFBWFUTCVKNCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CNC2=C1C=C(C=C2C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


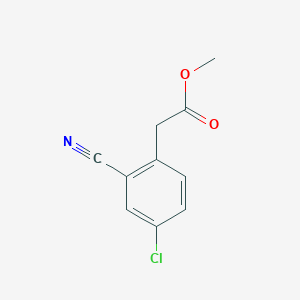

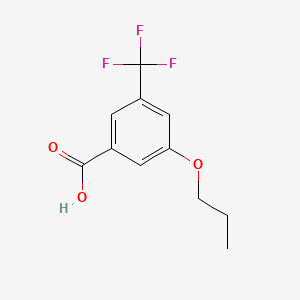
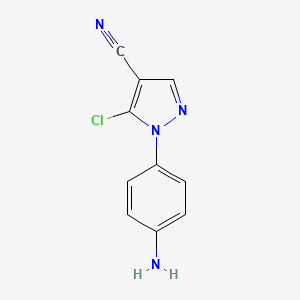
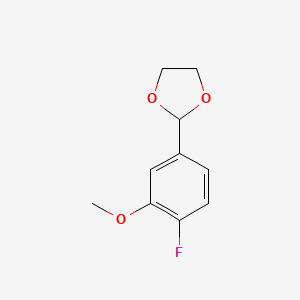
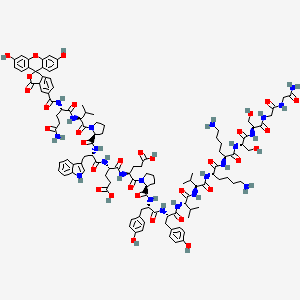
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)

![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
